5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
The primary target of the compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific location in the body where this occurs .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using computational tools . The compound has good oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to a remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that the compound may be a potential drug candidate for treating neurodegenerative disorders, where the regulation of acetylcholine levels is crucial .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . The compound was found to remain stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress . The compound migrated to a hydrophilic compartment on increasing pH .
Biochemical Analysis
Biochemical Properties
The compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine has been found to exhibit anti-acetylcholinesterase activity . This suggests that it may interact with the enzyme acetylcholinesterase, potentially inhibiting its function.
Cellular Effects
Its anti-acetylcholinesterase activity suggests that it may influence cell function by affecting neurotransmission
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules such as acetylcholinesterase, potentially leading to enzyme inhibition
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have been studied . The compound was found to remain stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress . Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxymethyl hydrazine. The final step involves the cyclization of this intermediate with carbon disulfide and potassium hydroxide to form the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of this compound.
Substitution: Formation of 5-[(4-azidophenoxy)methyl]-1,3,4-oxadiazol-2-amine.
Scientific Research Applications
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine stands out due to its unique combination of stability, reactivity, and biological activity. Compared to its analogs, it exhibits higher stability under various conditions and shows promising results in enzyme inhibition studies .
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZNNYFGSCBKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175858 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21520-97-8 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.